4-Imino-6-(2-methoxyphenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

説明

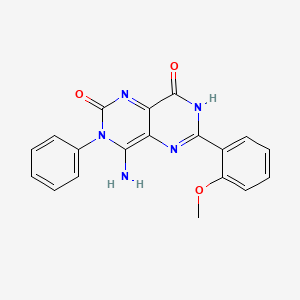

The compound 4-Imino-6-(2-methoxyphenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione belongs to the diazaquinazoline-dione family, characterized by a fused bicyclic core with two nitrogen atoms and two ketone groups. Its structure includes a 2-methoxyphenyl substituent at position 6 and a phenyl group at position 3.

特性

IUPAC Name |

4-amino-6-(2-methoxyphenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-27-13-10-6-5-9-12(13)17-21-14-15(18(25)23-17)22-19(26)24(16(14)20)11-7-3-2-4-8-11/h2-10H,20H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREXACZISZAMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Imino-6-(2-methoxyphenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a synthetic compound with the potential for various biological activities. Its unique structural features suggest it may have applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C19H15N5O3

- Molecular Weight : 361.36 g/mol

- CAS Number : 499197-57-8

- SMILES Notation : COC1=CC=CC=C1C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC=C4)N

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of microbial strains. The structural similarity to other known antimicrobial agents suggests that it may inhibit bacterial growth through interference with cellular processes or by disrupting cell membrane integrity.

- Antitumor Effects : Preliminary studies have shown that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies demonstrate its potential as an anticancer agent by inhibiting tumor cell growth .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells, which may contribute to its therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant activity against various strains | Zhao et al., 2012 |

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Studies

- Antimicrobial Study : A study conducted by Zhao et al. (2012) explored the antimicrobial efficacy of triazole derivatives related to this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Antitumor Activity : In a controlled laboratory setting, researchers evaluated the effects of this compound on various cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation and increased rates of apoptosis in treated cells compared to controls.

科学的研究の応用

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of diazaquinazoline compounds exhibit promising anticancer properties. Specifically, 4-Imino-6-(2-methoxyphenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione has been shown to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

-

Anti-inflammatory Effects

- Research has demonstrated that this compound can modulate inflammatory pathways. In vitro studies suggest that it reduces the production of pro-inflammatory cytokines and may be beneficial in treating conditions characterized by chronic inflammation.

-

Antimicrobial Properties

- The compound has shown activity against a range of microbial pathogens. Its efficacy against both gram-positive and gram-negative bacteria positions it as a potential candidate for developing new antimicrobial agents.

Biochemical Applications

-

Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain kinases that are crucial for cancer cell survival.

-

Drug Design and Development

- Due to its structural characteristics, this compound serves as a lead compound for the design of novel therapeutic agents targeting various diseases.

Research Findings and Case Studies

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in the Diazaquinazoline-Dione Family

Key structural analogs differ in substituent type and position, impacting physicochemical and functional properties:

*Molecular weight inferred from structurally similar compounds.

Key Structural and Functional Insights

- Substituent Position: Ortho vs. This rigidity may enhance selectivity in molecular interactions. Halogenation: Chlorine substitution (e.g., in CAS 379707-94-5) increases molecular weight and lipophilicity, a common feature in pesticides (e.g., procymidone, ) .

- Hydroxy-methoxy substitution (CAS 379707-96-7) enhances polarity and hydrogen-bonding capacity, likely affecting solubility and bioavailability .

Synthetic Complexity :

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | 6-(2-Furyl) Analog | 4-Methoxyphenyl Analog |

|---|---|---|---|

| LogP (Predicted) | ~2.8* | ~2.1 | ~3.2 |

| Hydrogen Bond Donors | 3 | 3 | 3 |

| Hydrogen Bond Acceptors | 6 | 6 | 6 |

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Imino-6-(2-methoxyphenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione?

- Methodological Answer : Utilize factorial experimental design (e.g., Taguchi or response surface methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Statistical analysis of variance (ANOVA) can identify critical factors influencing yield and purity. Computational pre-screening of reaction pathways via quantum chemical calculations (e.g., DFT) can narrow down optimal conditions, reducing trial-and-error experimentation .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon frameworks.

- HRMS for precise molecular weight and fragmentation patterns.

- X-ray crystallography for absolute stereochemical confirmation. Cross-validate results with computational simulations (e.g., Gaussian for NMR chemical shift prediction) to resolve ambiguities in complex heterocyclic systems .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products under controlled stressors (e.g., heat, humidity, light). Apply kinetic modeling (Arrhenius equation) to predict shelf-life. Pair with DFT calculations to identify susceptible functional groups (e.g., imino or methoxy groups) prone to hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different assays?

- Methodological Answer : Perform meta-analysis of dose-response curves and binding affinity measurements (e.g., IC₅₀, Ki) across assays. Use cheminformatics tools to correlate structural motifs with assay-specific artifacts (e.g., fluorescence quenching in cell-based assays). Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) to map binding poses and free energy landscapes (MM-PBSA/GBSA). Validate predictions with mutagenesis studies targeting predicted interaction sites (e.g., hydrogen bonds with quinazoline nitrogen atoms) .

Q. What interdisciplinary approaches enhance understanding of the compound’s reaction mechanisms?

- Methodological Answer : Integrate experimental kinetics (stopped-flow spectrophotometry) with computational reaction path searches (IRC calculations) to map transition states. Apply machine learning (e.g., neural networks) to analyze high-throughput reaction data and identify hidden intermediates or side pathways .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer : Use a tiered approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。